molecular formula C11H10FNO B162682 6-Fluoro-1,3-dimethylquinolin-2(1H)-one CAS No. 131610-12-3

6-Fluoro-1,3-dimethylquinolin-2(1H)-one

Cat. No. B162682
M. Wt: 191.2 g/mol
InChI Key: PRRLHCXUXOEJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1,3-dimethylquinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. It is a yellow powder that is soluble in organic solvents. This compound has gained significant attention due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism Of Action

The mechanism of action of 6-Fluoro-1,3-dimethylquinolin-2(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or receptors in the body. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Fluoro-1,3-dimethylquinolin-2(1H)-one are diverse and depend on the specific application. In general, it has been reported to exhibit cytotoxic, anti-inflammatory, and antimicrobial effects. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6-Fluoro-1,3-dimethylquinolin-2(1H)-one is its versatility in terms of its potential applications. It can be used in various fields, including medicinal chemistry, material science, and organic synthesis. Another advantage is its relatively low toxicity compared to other chemical compounds. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to obtain high yields of the compound due to the complex synthesis process. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways or enzymes.

Future Directions

There are several future directions for research on 6-Fluoro-1,3-dimethylquinolin-2(1H)-one. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to explore its potential as a material for organic electronics and optoelectronics. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis process for higher yields and purity.

Synthesis Methods

The synthesis of 6-Fluoro-1,3-dimethylquinolin-2(1H)-one can be achieved through several methods. One of the most common methods is the Friedlander synthesis, which involves the reaction of 2-aminobenzophenone with a ketone or aldehyde in acidic conditions. Another method involves the reaction of 2-aminobenzophenone with a halogenated acetic acid in the presence of a reducing agent. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

Scientific Research Applications

6-Fluoro-1,3-dimethylquinolin-2(1H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In one study, 6-Fluoro-1,3-dimethylquinolin-2(1H)-one was found to inhibit the growth of human breast cancer cells by inducing apoptosis. In another study, it was shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 6-Fluoro-1,3-dimethylquinolin-2(1H)-one has been reported to exhibit antibacterial and antifungal activities against various strains of bacteria and fungi.

properties

CAS RN

131610-12-3

Product Name

6-Fluoro-1,3-dimethylquinolin-2(1H)-one

Molecular Formula

C11H10FNO

Molecular Weight

191.2 g/mol

IUPAC Name

6-fluoro-1,3-dimethylquinolin-2-one

InChI

InChI=1S/C11H10FNO/c1-7-5-8-6-9(12)3-4-10(8)13(2)11(7)14/h3-6H,1-2H3

InChI Key

PRRLHCXUXOEJPF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CC(=C2)F)N(C1=O)C

Canonical SMILES

CC1=CC2=C(C=CC(=C2)F)N(C1=O)C

synonyms

2(1H)-Quinolinone,6-fluoro-1,3-dimethyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.